5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
Scientific Research Applications
Acylation of Azaindoles
Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, finding that using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature yielded the best results. This process is significant for the acylation of azaindoles, which has applications in various chemical syntheses (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).
Kinetics of Pyridine 1-Oxide-Catalyzed Reactions
Chang and Jwo (2000) investigated the kinetics of pyridine 1-oxide-catalyzed reactions of dichlorobenzoyl chlorides and benzoate ions. They focused on the reaction of Cl2C6H3COCl and PNO in CH2Cl2, which is crucial in understanding the mechanisms of these chemical processes (Chang & Jwo, 2000).
Conversion of Benzyl Galactopyranoside
Chittenden and Buchanan (1969) demonstrated the conversion of benzyl galactopyranoside into the 2-benzoate by acyl migration, providing insights into the chemical transformation processes and the role of benzoyl chloride in these reactions (Chittenden & Buchanan, 1969).
Synthesis of β-Amyloid Aggregation Inhibitor
Choi, Seo, Son, and Kang (2003) described an efficient synthesis of a potent β-amyloid aggregation inhibitor using 5-chloro-2-(4-methoxyphenyl)benzofuran, highlighting the application of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride in the medical field (Choi, Seo, Son, & Kang, 2003).
Synthesis of Drug Intermediates
Xiao-rui Zhou (2006) synthesized 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, using a process that involved bromination, carboxylation, and chlorination. This work demonstrates the importance of benzoyl chloride derivatives in pharmaceutical synthesis (Zhou Xiao-rui, 2006).
Metabolism by Pseudomonas
Hartmann, Reineke, and Knackmuss (1979) studied the metabolism of dichlorobenzoate by a strain of Pseudomonas, highlighting the biological interactions and degradation of compounds like benzoyl chloride derivatives (Hartmann, Reineke, & Knackmuss, 1979).
Conversion of Chlorophyll Derivatives
Ma and Dolphin (1995) demonstrated the conversion of chlorophyll derivatives into phytoporphyrins using benzoyl chloride in DMF, providing a new route for preparing monovinyl porphyrins used in photodynamic therapy (Ma & Dolphin, 1995).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as dichlorobenzyl alcohol, have been shown to interact with sodium channels and proteins .
Mode of Action
The mode of action of 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride involves a series of chemical reactions. It is believed to undergo free radical reactions, nucleophilic substitutions, and oxidations . The compound may interact with its targets, leading to changes in their function and structure .
Biochemical Pathways
It’s likely that the compound affects multiple pathways due to its potential interactions with various targets .
Pharmacokinetics
The compound’s molecular weight of 35003 suggests that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been shown to cause changes in cellular function and structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. The compound’s interaction with enzymes such as proteases and kinases can alter the activity of these enzymes, leading to changes in protein function and signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways, leading to reduced cell proliferation or altered metabolic activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it may activate kinases by promoting their phosphorylation activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic activity. These interactions can result in altered metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles. For instance, it may localize to the nucleus, where it interacts with transcription factors to regulate gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
5-chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLYGUSUPFWIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202208 | |
Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-22-9 | |
Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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